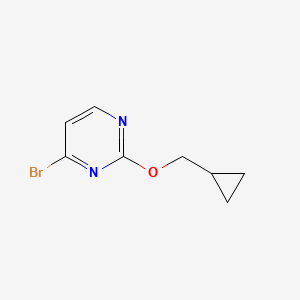
2H-Tetrazole-5-ethanol,2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Tetrazole-5-ethanol,2-methyl-: is an organic compound with the molecular formula C4H8N4O and a molecular weight of 128.133 g/mol . It is a nitrogen-rich heterocycle that contains a tetrazole ring, which is known for its stability and diverse applications in various fields, including material and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Triethyl orthoformate and sodium azide: This method involves the reaction of triethyl orthoformate with sodium azide under controlled conditions to form tetrazole derivatives.
Alcohols and aldehydes: Tetrazole derivatives can also be synthesized by reacting alcohols and aldehydes with sodium azide.
Isocyanides: Another approach involves the use of isocyanides in the presence of suitable catalysts to form tetrazole derivatives.
Industrial Production Methods: Industrial production of tetrazole derivatives often involves the use of high-temperature and high-pressure conditions to ensure efficient synthesis. The use of eco-friendly solvents and catalysts is also common to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Tetrazole derivatives can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert tetrazole derivatives into their reduced forms.
Substitution: Tetrazole derivatives can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution reagents: Common reagents for substitution reactions include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized tetrazole derivatives, while reduction reactions may yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: : Tetrazole derivatives are used as intermediates in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: : In biological research, tetrazole derivatives are used as bioisosteres of carboxylic acids, which allows them to mimic the biological activity of carboxylic acids .
Medicine: : Tetrazole derivatives have shown a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive properties .
Industry: : In the industrial sector, tetrazole derivatives are used in the production of high-energy materials, such as explosives and propellants .
Wirkmechanismus
The mechanism of action of tetrazole derivatives involves their ability to act as bioisosteres of carboxylic acids. This allows them to interact with biological targets in a similar manner to carboxylic acids, leading to various biological effects . The planar structure of tetrazole derivatives favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .
Vergleich Mit ähnlichen Verbindungen
Comparison: 2H-Tetrazole-5-ethanol,2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it has a unique combination of stability and reactivity, making it suitable for a wide range of applications in various fields .
Eigenschaften
CAS-Nummer |
15284-36-3 |
|---|---|
Molekularformel |
C4H8N4O |
Molekulargewicht |
128.13 g/mol |
IUPAC-Name |
2-(2-methyltetrazol-5-yl)ethanol |
InChI |
InChI=1S/C4H8N4O/c1-8-6-4(2-3-9)5-7-8/h9H,2-3H2,1H3 |
InChI-Schlüssel |
GSARPQJKBOMWHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1N=C(N=N1)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


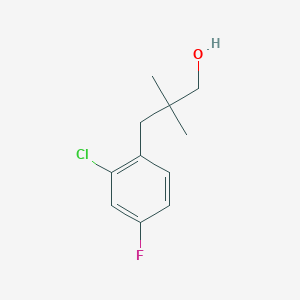
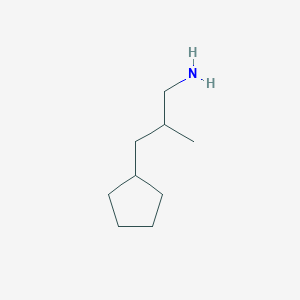

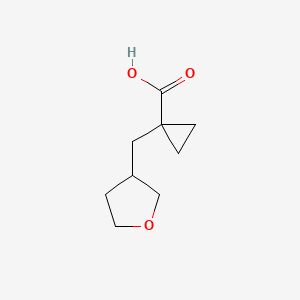

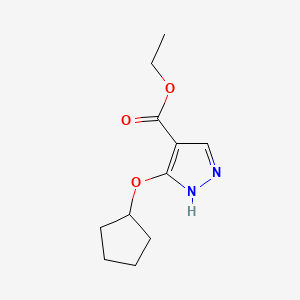
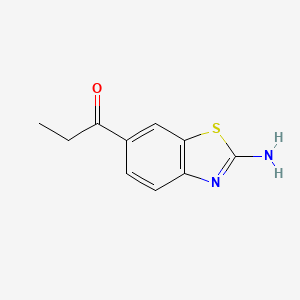

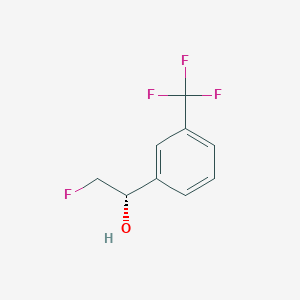
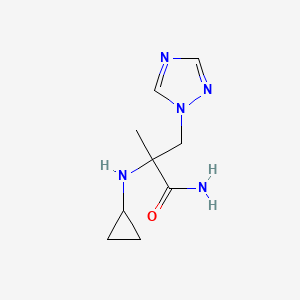


![N-{3-aminospiro[3.3]heptan-1-yl}-7-fluoroquinoxaline-5-carboxamide](/img/structure/B13621211.png)
